molecular formula C23H23NO4 B4853327 4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4853327
M. Wt: 377.4 g/mol
InChI Key: LSFOIJPAWRFRPX-UHFFFAOYSA-N
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Description

4-Butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a chromen-2-one core with a butyl group at the 4-position and a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy group at the 7-position. It is known for its potential biological and pharmaceutical applications.

Properties

IUPAC Name

4-butyl-7-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-2-3-6-17-13-23(26)28-21-14-18(9-10-19(17)21)27-15-22(25)24-12-11-16-7-4-5-8-20(16)24/h4-5,7-10,13-14H,2-3,6,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFOIJPAWRFRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization. The butyl group is then introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it useful in the study of biological pathways and the development of new drugs.

Medicine: In medicine, this compound has been investigated for its potential therapeutic effects. It has shown promise in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In the industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share the indole nucleus, which is known for its biological activity.

  • Chromen-2-one Derivatives: These compounds have a similar chromen-2-one core and are used in various pharmaceutical applications.

Uniqueness: 4-Butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one stands out due to its unique combination of functional groups, which contribute to its diverse biological and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one

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